molecular formula C9H20ClNO B2648120 4-Amino-1-isopropylcyclohexanol hydrochloride CAS No. 2225147-15-7

4-Amino-1-isopropylcyclohexanol hydrochloride

Cat. No.: B2648120
CAS No.: 2225147-15-7
M. Wt: 193.72
InChI Key: XMMKAIYVLXULQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-isopropylcyclohexanol hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO and its molecular weight is 193.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Trans-4-(N-acetylamido)cyclohexanol is an essential precursor for the synthesis of pharmaceutical intermediates, including the hydrochloride salt of trans-4-aminocyclohexanol. The process involves a two-step synthesis starting from p-aminophenol, highlighting the compound's role in developing pharmaceuticals (Li Jia-jun, 2012).

Biological Evaluation of Major Metabolites

The compound has been used in the synthesis and biological evaluation of major metabolites of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), demonstrating significant anticancer activity. This highlights its importance in cancer research and the development of new treatments (T. Johnston et al., 1975).

Environmental Science Applications

In environmental science, 4-Isopropyl-2-cyclohexen-1-one, related to 4-Amino-1-isopropylcyclohexanol hydrochloride, was identified as a product of the gas-phase reactions of β-phellandrene with OH radicals and ozone. This demonstrates the compound's relevance in understanding atmospheric chemistry and environmental degradation processes (H. Hakola et al., 1993).

Development of New Materials

The title compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, was obtained via Steglich esterification, showcasing its utility in the synthesis of new chemical entities with potential applications in material science and medicinal chemistry (M. Nesterkina et al., 2017).

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropylcyclohexanol hydrochloride is not documented in the available literature. The mechanism of action would depend on the specific application of the compound .

Properties

IUPAC Name

4-amino-1-propan-2-ylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)9(11)5-3-8(10)4-6-9;/h7-8,11H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMKAIYVLXULQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(CC1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate (Preparation Example 250) (0.392 g) and dioxane (3 mL), 26% hydrogen chloride-dioxane (2.0 mL) was added under ice cooling and stirred at room temperature for 18 hours. The precipitated solid was collected by filtration to give 4-amino-1-isopropylcyclohexanol hydrochloride (0.190 g) as a white solid.
Name
tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate
Quantity
0.392 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.